molecular formula C25H27N3O5S2 B11422433 7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B11422433
M. Wt: 513.6 g/mol
InChI Key: HDOZPNISAJPPGJ-UHFFFAOYSA-N
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Description

7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound that features a combination of heterocyclic structures, including thiophene, piperidine, and acridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multi-step organic synthesis. The key steps include:

    Formation of the Thiophene Derivative: The thiophene moiety can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

    Carbamoylation: The thiophene derivative is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group.

    Piperidine Introduction: The carbamoylated thiophene is then coupled with piperidine under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride reagent.

    Acridine Formation: The final step involves the formation of the tetrahydroacridine moiety, which can be achieved through cyclization reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest possible applications in enzyme inhibition or receptor binding studies.

Medicine

In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic moieties. These interactions may lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene moiety, such as thiophene-2-carboxylic acid, share some structural similarities.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid have similar piperidine rings.

    Acridine Derivatives: Acridine-9-carboxylic acid is a related compound with a similar acridine core.

Uniqueness

The uniqueness of 7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid lies in its combination of multiple heterocyclic structures, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H27N3O5S2

Molecular Weight

513.6 g/mol

IUPAC Name

7-[4-(thiophen-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

InChI

InChI=1S/C25H27N3O5S2/c29-24(26-15-17-4-3-13-34-17)16-9-11-28(12-10-16)35(32,33)18-7-8-22-20(14-18)23(25(30)31)19-5-1-2-6-21(19)27-22/h3-4,7-8,13-14,16H,1-2,5-6,9-12,15H2,(H,26,29)(H,30,31)

InChI Key

HDOZPNISAJPPGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCC(CC4)C(=O)NCC5=CC=CS5)C(=C2C1)C(=O)O

Origin of Product

United States

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